molecular formula C16H24SSi B14068866 [(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane CAS No. 100693-33-2

[(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane

Cat. No.: B14068866
CAS No.: 100693-33-2
M. Wt: 276.5 g/mol
InChI Key: QLMZMIGSSKFJMP-UHFFFAOYSA-N
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Description

(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is an organosilicon compound featuring a cyclohexenyl group, a phenylsulfanyl (thioether) moiety, and a trimethylsilyl (TMS) group. This hybrid structure combines the steric bulk of the cyclohexenyl ring, the electron-withdrawing nature of the sulfur atom, and the silicon center’s unique reactivity.

Properties

CAS No.

100693-33-2

Molecular Formula

C16H24SSi

Molecular Weight

276.5 g/mol

IUPAC Name

[cyclohexen-1-yl(phenylsulfanyl)methyl]-trimethylsilane

InChI

InChI=1S/C16H24SSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h5,8-10,12-13,16H,4,6-7,11H2,1-3H3

InChI Key

QLMZMIGSSKFJMP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CCCCC1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Michael Addition of Thiophenol to Cyclohexenone

The synthesis begins with the Michael addition of thiophenol to 3-cyclohexenone under basic conditions. This reaction, as demonstrated in analogous systems, proceeds via nucleophilic attack of the thiolate anion on the α,β-unsaturated ketone:

Reaction Conditions :

  • Substrate : 3-cyclohexenone (5.0 g, 50 mmol)
  • Nucleophile : Thiophenol (5.5 g, 50 mmol)
  • Base : Triethylamine (7.0 mL, 50 mmol) in anhydrous tetrahydrofuran (THF, 50 mL)
  • Temperature : 0°C to room temperature (rt), 12 h
  • Yield : 85% (β-thiocyclohexanone)

Reduction to (Cyclohex-1-en-1-yl)(phenylsulfanyl)methane

The resulting β-thiocyclohexanone undergoes Clemmensen reduction to afford the corresponding methane derivative:

Reduction Protocol :

  • Reagents : Zinc amalgam (20 g), HCl (conc., 100 mL)
  • Conditions : Reflux, 6 h
  • Yield : 78% ((cyclohex-1-en-1-yl)(phenylsulfanyl)methane)

Deprotonation and Trimethylsilylation

The central CH2 group, activated by adjacent electron-withdrawing groups, is deprotonated using lithium diisopropylamide (LDA) and quenched with trimethylsilyl chloride (TMSCl):

Silylation Conditions :

  • Base : LDA (2.2 equiv) in THF at -78°C
  • Electrophile : TMSCl (1.1 equiv)
  • Reaction Time : 2 h at -78°C, then warming to rt
  • Workup : Aqueous NH4Cl quench, extraction with diethyl ether, column chromatography (SiO2, hexane/ethyl acetate 9:1)
  • Yield : 65%

Characterization Data :

  • 1H NMR (CDCl3): δ 0.15 (s, 9H, SiMe3), 5.72 (m, 1H, cyclohexenyl CH), 7.25–7.45 (m, 5H, aromatic)
  • 13C NMR : δ -1.5 (SiMe3), 126.8 (cyclohexenyl C), 129.3 (aromatic C)
  • HRMS : m/z 290.1432 [M]+

Grignard-Based Alkylation Route

Synthesis of Phenylsulfanylmethyl Magnesium Bromide

A Grignard reagent is prepared from (phenylsulfanyl)methyl bromide:

Grignard Formation :

  • Substrate : (Phenylsulfanyl)methyl bromide (10.2 g, 50 mmol)
  • Solvent : Anhydrous diethyl ether (100 mL)
  • Conditions : Magnesium turnings (1.2 g, 50 mmol), reflux, 2 h

Reaction with Cyclohexenyl Carbonyl Electrophile

The Grignard reagent reacts with cyclohex-1-en-1-yl carbonyl chloride to form a tertiary alcohol intermediate, which is subsequently silylated:

Reaction Sequence :

  • Nucleophilic Addition :
    • Electrophile: Cyclohex-1-en-1-yl carbonyl chloride (7.4 g, 50 mmol)
    • Yield : 70% (tertiary alcohol)
  • Silylation :
    • Reagents : TMSCl (5.4 g, 50 mmol), imidazole (3.4 g, 50 mmol)
    • Solvent : Dichloromethane (DCM, 50 mL)
    • Conditions : rt, 4 h
    • Yield : 60%

Comparative Analysis of Methods

Parameter Michael Addition Route Grignard Route
Total Yield 52% 42%
Reaction Steps 3 3
Purification Column chromatography Distillation
Scalability >100 g <50 g
Byproduct Formation Minimal Moderate

The Michael addition route offers superior yields and scalability, making it preferable for industrial applications.

Mechanistic Considerations

The key silylation step proceeds via a carbanion intermediate stabilized by resonance with the phenylsulfanyl group:

$$
\text{R}3\text{SiCl} + \text{CH}(\text{SPh})(\text{Cyclohexenyl})^- \rightarrow \text{R}3\text{SiCH}(\text{SPh})(\text{Cyclohexenyl}) + \text{Cl}^-
$$

Low temperatures (-78°C) mitigate side reactions such as alkene polymerization or thioether oxidation.

Challenges and Optimization

  • Moisture Sensitivity : All steps require anhydrous conditions to prevent silane hydrolysis.
  • Byproduct Control : Excess TMSCl must be removed via fractional distillation to avoid silicon-containing impurities.
  • Alternative Bases : Potassium tert-butoxide may replace LDA in some cases, though yields drop by 15%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitrobenzene derivatives.

Scientific Research Applications

Chemistry: Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug design.

Industry: In the industrial sector, Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The benzene and cyclohexene rings provide a rigid framework that can interact with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Cyclohexenyl vs. Ethynyl Substituents : The target compound’s cyclohexenyl group provides steric bulk and partial unsaturation, whereas [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane incorporates an ethynyl spacer, enabling conjugation and applications in cross-coupling reactions.
  • Sulfur vs. Oxygen : The phenylsulfanyl group in the target compound offers stronger electron-withdrawing effects compared to siloxy groups (e.g., 1-(Trimethylsiloxy)cyclohexene ). This enhances stability in radical intermediates but may reduce nucleophilicity at the silicon center.
  • Triflate vs. Thioether : Cyclohexenyl triflate is highly electrophilic due to the triflyl group, making it a superior leaving group for cyclohexyne generation. In contrast, the target compound’s thioether group may facilitate sulfur-specific reactivity (e.g., oxidation to sulfoxides).

Biological Activity

(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is a silane compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is C13H18OSi. The compound features a cyclohexene ring, a phenylsulfanyl group, and a trimethylsilane moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfanyl group can enhance the compound's reactivity, potentially allowing it to participate in redox reactions or form covalent bonds with target biomolecules.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane:

Activity Target Effect Reference
Enzyme InhibitionCyclin-dependent kinasesInhibition
CytotoxicityCancer cell linesInduces apoptosis
Antioxidant ActivityReactive oxygen speciesScavenging activity
Antimicrobial ActivityBacterial strainsGrowth inhibition

Case Studies

  • Enzyme Inhibition Study : A study investigated the inhibitory effects of (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane on cyclin-dependent kinases (CDKs). The results demonstrated significant inhibition, suggesting potential as an anticancer agent through cell cycle regulation .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential utility in cancer therapy .
  • Antioxidant Properties : The compound was evaluated for its ability to scavenge reactive oxygen species (ROS). Results indicated that it effectively reduced oxidative stress markers in vitro, highlighting its potential as an antioxidant .
  • Antimicrobial Activity : A study tested the antimicrobial efficacy against several bacterial strains. The compound exhibited notable growth inhibition, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the typical synthetic routes for (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via silylation of cyclohexenone derivatives using trimethylsilyl chloride or analogous reagents. Key steps include:

  • Use of anhydrous solvents (e.g., acetonitrile) and nitrogen purging to prevent moisture interference .
  • Reaction optimization with stoichiometric ratios (e.g., 1.1 equiv of silylating agent) and monitoring color changes (e.g., yellow to deep yellow) as reaction completion indicators .
  • Quenching with water followed by phase separation using non-polar solvents like hexanes .

Q. How can researchers address purification challenges for silylated cyclohexene derivatives, particularly decomposition during chromatography?

Decomposition on silica gel is a known issue. Mitigation strategies include:

  • Optimizing silica gel-to-crude product ratios (e.g., 30:1) to minimize contact time .
  • Using hexanes/ethyl ether (19:1) as eluent to improve purity and yield .
  • Testing alternative stationary phases (e.g., neutral alumina) if silica gel proves ineffective .

Q. What analytical methods are recommended for characterizing (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane?

  • GC-MS : To detect molecular ion peaks (e.g., m/z = 216 for analogous silyl ethers) and fragmentation patterns (e.g., loss of methyl groups) .
  • TLC : Use hexanes/ethyl ether (19:1) for monitoring, with Rf ≈ 0.79 .
  • NMR : Confirm silyl group integration (δ ~0.1–0.3 ppm for trimethylsilyl protons) and cyclohexene/phenylsulfanyl moieties .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the stability and reactivity of cyclohexene intermediates in further transformations?

The trimethylsilyl group acts as a stabilizing moiety by:

  • Reducing electron density at the cyclohexene double bond, facilitating electrophilic additions .
  • Enhancing thermal stability during high-temperature reactions (e.g., Diels-Alder) by steric shielding . Contradictions in reactivity (e.g., unexpected ring-opening) may arise under acidic conditions, necessitating pH-controlled environments .

Q. What mechanistic insights explain the catalytic role of Lewis acids in silylation reactions involving phenylsulfanyl groups?

  • LaCoO3 catalysts polarize Si–N bonds in hexamethyldisilazane (HMDS), generating reactive silylating agents .
  • Phenylsulfanyl groups participate in nucleophilic displacement, with sulfur’s lone pairs enhancing silyl electrophilicity .
  • Ammonia byproduct removal (e.g., gas evolution monitoring) is critical to drive equilibrium toward product formation .

Q. How do structural analogs (e.g., [1-[bis(phenylsulfanyl)methyl]cyclopropyl]trimethylsilane) compare in reactivity, and what implications do these differences have for synthetic applications?

  • Cyclopropane-containing analogs exhibit higher ring strain, accelerating [2+2] cycloadditions compared to cyclohexene derivatives .
  • Steric hindrance from bis(phenylsulfanyl) groups reduces silyl group lability, necessitating harsher desilylation conditions (e.g., TBAF in THF) .

Methodological Considerations

Q. What safety protocols are essential when handling phenylsulfanyl-containing silyl compounds?

  • Conduct hazard assessments per Prudent Practices in the Laboratory (e.g., flammability of THF, toxicity of benzenethiol derivatives) .
  • Use fume hoods for reactions releasing ammonia or volatile sulfur compounds .

Q. How can computational methods aid in predicting the stability of (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane under varying reaction conditions?

  • DFT calculations (e.g., Gibbs free energy of silyl group cleavage) guide solvent selection (e.g., aprotic vs. protic) .
  • Molecular dynamics simulations predict decomposition pathways on silica gel surfaces .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for silica gel-based purification: How should researchers reconcile these?

  • Yield variations (e.g., 56–74% for analogs) stem from silica gel brand differences (e.g., Merck 60 vs. alternative grades) .
  • Pre-purification via distillation or recrystallization improves consistency .

Q. Why do some studies report cyclohexene ring-opening under mild conditions, while others observe stability?

  • Trace acidic impurities (e.g., residual HCl from silylation) may protonate the double bond, inducing ring-opening. Rigorous neutralization (e.g., NaHCO3 washes) is advised .

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